(d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin
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Overview
Description
(d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin is a synthetic peptide that acts as an oxytocin antagonist. It is primarily used in scientific research to study sexual behavior and pain modulation in animal models . The compound has a molecular weight of 1154.40 and a chemical formula of C54H79N11O13S2 .
Preparation Methods
The synthesis of (d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin involves custom peptide synthesis techniques. The peptide is assembled using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids . The reaction conditions typically involve the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Chemical Reactions Analysis
(d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may break these bonds .
Scientific Research Applications
(d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate the role of oxytocin and its antagonists in regulating sexual behavior and pain perception .
Mechanism of Action
The mechanism of action of (d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin involves its interaction with oxytocin receptors. By binding to these receptors, the compound inhibits the effects of oxytocin, a hormone involved in social bonding, sexual behavior, and pain modulation . The molecular targets of this compound include the oxytocin receptors in the brain and other tissues, and the pathways involved are those related to the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
(d(CH2)51,Tyr(Me)2,Thr4,Orn8,Tyr-NH29)-Vasotocin is unique in its specific structure and function as an oxytocin antagonist. Similar compounds include other oxytocin antagonists, such as atosiban and barusiban, which also inhibit oxytocin receptors but have different chemical structures and pharmacological profiles . These compounds are used in various research and clinical applications, highlighting the importance of understanding the specific properties and effects of each compound .
Properties
Molecular Formula |
C54H79N11O13S2 |
---|---|
Molecular Weight |
1154.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-19-[(2S)-butan-2-yl]-16-[(1R)-1-hydroxyethyl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C54H79N11O13S2/c1-5-30(2)44-51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79-80-54(21-7-6-8-22-54)28-43(69)58-38(49(73)63-44)26-33-15-19-35(78-4)20-16-33)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-32-13-17-34(67)18-14-32/h13-20,30-31,36-41,44-45,66-67H,5-12,21-29,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75)/t30-,31+,36-,37-,38-,39-,40-,41-,44?,45-/m0/s1 |
InChI Key |
XNFZULVFMCTJAC-YZKNTFOMSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)CC(=O)N)C(C)O |
Origin of Product |
United States |
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